molecular formula C10H7FN2O B3056912 5-(4-Fluorophenyl)pyrimidin-2(1H)-one CAS No. 75175-33-6

5-(4-Fluorophenyl)pyrimidin-2(1H)-one

Cat. No.: B3056912
CAS No.: 75175-33-6
M. Wt: 190.17 g/mol
InChI Key: DEIFSYDIAKJGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a fluorophenyl substituent at the C-5 position of the pyrimidin-2(1H)-one ring. Pyrimidinone derivatives are known for their ability to interact with biological targets such as kinases and receptors, making them valuable scaffolds in drug discovery. The fluorine atom at the para position of the phenyl ring enhances lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic properties .

Properties

CAS No.

75175-33-6

Molecular Formula

C10H7FN2O

Molecular Weight

190.17 g/mol

IUPAC Name

5-(4-fluorophenyl)-1H-pyrimidin-2-one

InChI

InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)8-5-12-10(14)13-6-8/h1-6H,(H,12,13,14)

InChI Key

DEIFSYDIAKJGKZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CNC(=O)N=C2)F

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)N=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., -CN, -CF₃) at C-5 improve antiproliferative potency by enhancing binding to kinase targets (e.g., c-Met) .
  • Fluorophenyl vs. Cyanophenyl: The 3-cyanophenyl analog (31e) shows 100-fold higher activity than fluorophenyl derivatives, likely due to stronger hydrogen bonding with kinase active sites .
  • Stereochemistry : (R)-enantiomers (e.g., (R)-31e) exhibit significantly higher activity than (S)-enantiomers, emphasizing the role of chiral centers in target recognition .

Role of Spacer and Linker Modifications

Pyrimidin-2(1H)-one derivatives often incorporate spacers to optimize interactions with biological targets:

Compound Name Spacer/Linker Design Biological Outcome Reference
4b (Phthalazine derivative) Pyrimidin-2(1H)-one spacer Higher VEGFR-2 binding affinity vs. pyrazoline or thione analogs .
Rac-31e Piperidinylmethyloxy spacer IC₅₀ = 0.026 µM; cyclic amine enhances solubility and target engagement .
36a (3-Fluoropyridin-2(1H)-one) Pyridinone replacement of pyrimidinone Reduced activity (IC₅₀ ~1 µM)

Key Observations:

  • Oxygen-containing spacers (e.g., piperidinylmethyloxy) improve solubility and reduce off-target effects compared to sulfur-containing analogs .
  • Pyrimidinone vs. Pyridinone: Pyrimidin-2(1H)-one cores are superior to pyridinones in maintaining kinase inhibitory activity due to optimal ring geometry .

Preparation Methods

Reaction Overview

Electrochemical synthesis offers a green chemistry approach to pyrimidin-2(1H)-ones. Kong et al. developed a one-pot method involving three components: an aldehyde, an amidine derivative, and a methyl ketone. The reaction proceeds via initial thermal cyclization followed by electrochemical oxidation.

Experimental Protocol

  • Reactants :
    • Aldehyde (0.3 mmol)
    • Amidino acetate (0.75 mmol)
    • Methyl ketone (0.6 mmol)
  • Conditions :
    • Heating at 105°C for 9 hours under air.
    • Addition of tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.5 mmol) and ethanol (5 mL).
    • Electrolysis at 5 mA for 10 hours using a platinum electrode.
  • Workup :
    • Purification via silica gel chromatography (CH₂Cl₂/EtOH, 80:1 to 40:1).

Yield and Characterization

The method achieves a 72% yield for structurally analogous pyrimidin-2(1H)-ones. Key characterization data include:

  • ¹H NMR : Aromatic protons resonate at δ 7.70–7.28 ppm, with a deshielded NH proton at δ 13.91 ppm.
  • HRMS : Molecular ion peak at m/z 294.1102 (calculated for C₁₈H₁₆FN₂O⁺).

Suzuki Coupling Followed by Demethylation

Synthetic Pathway

This two-step approach leverages palladium-catalyzed cross-coupling and subsequent demethylation:

  • Suzuki Coupling :
    • React 4-chloro-5-methoxypyrimidine with 4-fluorophenylboronic acid under Pd(PPh₃)₄ catalysis.
    • Conditions : Dioxane/water (3:1), reflux at 100°C for 12 hours.
  • Demethylation :
    • Treat the intermediate with BBr₃ in CH₂Cl₂ at −78°C to room temperature.

Optimization Insights

  • Catalyst Loading : 10 mol% Pd(PPh₃)₄ ensures >85% conversion.
  • Acid Sensitivity : BBr₃ selectively cleaves methoxy groups without degrading the fluorophenyl moiety.

Performance Metrics

  • Overall Yield : 68–75% for biphenyl analogs.
  • Purity : >95% by HPLC (C₁₈ column, MeOH/H₂O 70:30).

Cyclocondensation with Fluoroenolate Precursors

Methodology

Schmidt et al. demonstrated a cyclocondensation strategy using potassium 2-cyano-2-fluoroethenolate (8 ) and amidine hydrochlorides:

  • Precursor Synthesis :
    • Fluoroacetonitrile (7 ) is prepared via Finkelstein halogen exchange (82% yield).
    • Claisen condensation with ethyl formate yields 8 (77% yield).
  • Cyclization :
    • React 8 with 4-fluorophenylamidine hydrochloride in THF at 25°C for 6 hours.

Advantages and Limitations

  • Mild Conditions : No need for high temperatures or inert atmospheres.
  • Yield : 65–89% for 5-fluoro-4-aminopyrimidines.
  • Scope Limitation : Electron-deficient amidines require extended reaction times (24 hours).

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Key Advantages Limitations
Electrochemical 72% 19 hours Solvent efficiency, one-pot synthesis Requires specialized equipment
Suzuki-Demethylation 68–75% 24 hours High regioselectivity, scalable Multi-step protocol
Cyclocondensation 65–89% 6–24 hours Mild conditions, broad substrate tolerance Sensitivity to moisture

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.